molecular formula C15H15ClFNO B2891200 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol CAS No. 1042541-61-6

4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol

Cat. No.: B2891200
CAS No.: 1042541-61-6
M. Wt: 279.74
InChI Key: PIHGYVRGQHZVKF-UHFFFAOYSA-N
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Description

4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol (CAS: Not explicitly listed; Ref: 10-F735432 ) is a halogenated phenolic compound featuring a chloro-substituted phenol core, a methylamino linker, and a 4-fluorophenyl ethyl substituent.

Properties

IUPAC Name

4-chloro-2-[[1-(4-fluorophenyl)ethylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-8,10,18-19H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHGYVRGQHZVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol typically involves the reaction of 4-chlorophenol with 4-fluoroacetophenone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Observations :

  • Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methyl or chloro groups.
  • The target compound’s discontinued status may reflect similar synthetic hurdles.

Crystallographic and Conformational Analysis

Crystal structures of analogues reveal critical insights:

  • Hydrogen Bonding: In 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol , an intramolecular O–H⋯N hydrogen bond stabilizes the conformation, a feature likely conserved in the target compound.
  • C–H⋯π Interactions : Analogues exhibit weak C–H⋯π interactions involving aromatic rings (e.g., C15–C20 in ), which may influence packing efficiency and solubility.
  • Chirality : Compounds like MFI23 and Zhang’s derivative incorporate chiral centers, suggesting the target compound could also serve as a chiral ligand or resolving agent.

Data Tables

Table 1: Structural and Physical Properties

Property Target Compound MFI23 Zhang’s Compound
Molecular Formula C15H14ClFNO (inferred) C15H16ClNO C20H23Cl2NO
Molecular Weight ~283.7 g/mol 261.7 g/mol 364.3 g/mol
Key Functional Groups 4-Fluorophenyl, chloro, phenol 2,3-Dimethylphenyl, phenol Chlorophenyl, cyclopentyl
Chirality Likely present Not reported R,R configuration

Biological Activity

4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol, a compound with the molecular formula C15H15ClFNO, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its efficacy against various diseases.

The synthesis of 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol typically involves the reaction of 4-chlorophenol with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting compound is characterized by a chloro group and a fluorophenyl moiety, which contribute to its unique biological properties .

Anticancer Potential

The anticancer activity of 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol has been explored in vitro. It is believed to exert its effects through several mechanisms:

  • Inhibition of cell proliferation : Similar compounds have demonstrated the ability to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest.
  • Modulation of apoptotic pathways : Research shows that compounds with similar structures can enhance the expression of pro-apoptotic genes while downregulating anti-apoptotic factors .

The precise mechanism of action for 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may modulate activities related to:

  • Signal transduction : Influencing pathways that regulate cell survival and apoptosis.
  • Gene expression : Altering the transcriptional activity of genes associated with cancer progression .

Comparative Analysis

To better understand the biological activity of 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Chloro-2-methylphenol Lacks fluorophenyl groupAntimicrobial properties
4-Chloro-2-amino phenol Contains amino groupPotential anticancer activity
2-Chloro-4-fluorophenol Different substitution patternLimited biological data

Case Studies and Research Findings

Recent studies have focused on evaluating the cytotoxic effects of various phenolic compounds, including those similar to 4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol. For example, a study demonstrated that certain phenolic derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating promising anticancer potential .

Table: Cytotoxicity Data from Related Compounds

CompoundCell Line TestedIC50 (µg/mL)Mechanism
Compound AHCT116 (Colorectal carcinoma)6.76Apoptosis induction
Compound BA549 (Lung carcinoma)193.93Cell cycle arrest
4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenolTBD (To be determined)TBDTBD

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